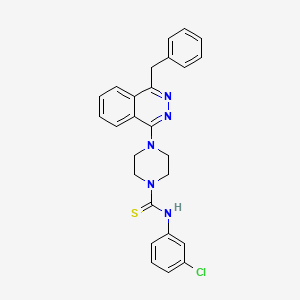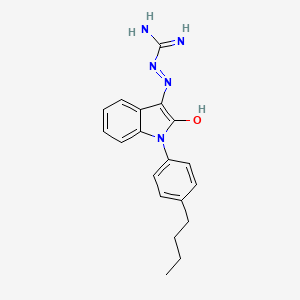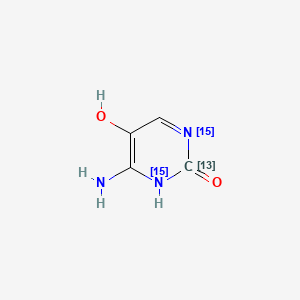
5-Hydroxycytosine-13C,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxycytosine-13C,15N2 is a stable isotope-labeled compound, specifically a labeled form of 5-Hydroxycytosine. It contains carbon-13 and nitrogen-15 isotopes, which are used as tracers in various scientific studies. This compound is primarily used in research to study the metabolic pathways and pharmacokinetics of drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxycytosine-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the 5-Hydroxycytosine molecule. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled precursors. The process is optimized to achieve high yields and purity of the final product. The production methods are designed to meet the stringent requirements of research and pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxycytosine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated products, while reduction may result in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
5-Hydroxycytosine-13C,15N2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of chemical reactions.
Biology: Employed in studies of DNA and RNA to investigate the role of 5-Hydroxycytosine in genetic regulation and epigenetics.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
The mechanism of action of 5-Hydroxycytosine-13C,15N2 involves its incorporation into biological molecules, where it acts as a tracer. The labeled isotopes allow researchers to track the movement and transformation of the compound within biological systems. The molecular targets and pathways involved depend on the specific application and study design.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxycytosine: The unlabeled form of the compound.
5-Methylcytosine: Another modified form of cytosine with a methyl group.
5-Formylcytosine: A formylated derivative of cytosine.
Uniqueness
5-Hydroxycytosine-13C,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in research studies. This makes it particularly valuable in studies requiring high sensitivity and specificity.
Propiedades
Fórmula molecular |
C4H5N3O2 |
|---|---|
Peso molecular |
130.08 g/mol |
Nombre IUPAC |
6-amino-5-hydroxy-(213C,1,3-15N2)1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O2/c5-3-2(8)1-6-4(9)7-3/h1,8H,(H3,5,6,7,9)/i4+1,6+1,7+1 |
Clave InChI |
NLLCDONDZDHLCI-XZQGXACKSA-N |
SMILES isomérico |
C1=[15N][13C](=O)[15NH]C(=C1O)N |
SMILES canónico |
C1=NC(=O)NC(=C1O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12398215.png)

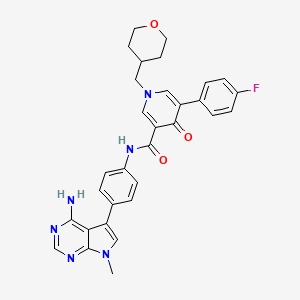


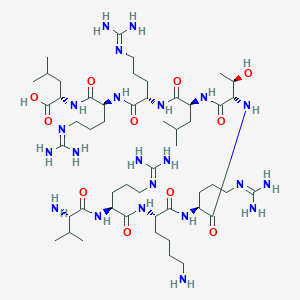
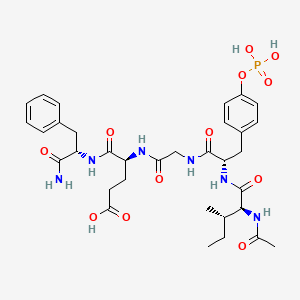
![2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[3,5-bis(2-cyanopropan-2-yl)phenyl]amino]pyrimidine-5-carboxamide](/img/structure/B12398261.png)
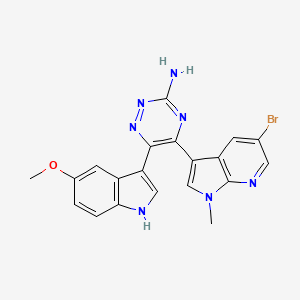
![3-({6-Chloro-7-Fluoro-2-Methyl-1-[2-Oxo-2-(Spiro[cyclopropane-1,3'-Indol]-1'(2'h)-Yl)ethyl]-1h-Indol-3-Yl}sulfanyl)-2-Fluorobenzoic Acid](/img/structure/B12398278.png)


